molecular formula C6H10N4O B1476432 1-(3-Azidoazetidin-1-yl)propan-1-one CAS No. 2098123-50-1

1-(3-Azidoazetidin-1-yl)propan-1-one

Cat. No. B1476432
CAS RN: 2098123-50-1
M. Wt: 154.17 g/mol
InChI Key: WTAVGZUPYMNXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Azidoazetidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C6H10N4O . It is used in scientific research due to its unique structure, which enables diverse applications, from drug development to materials science.


Molecular Structure Analysis

The molecular structure of “1-(3-Azidoazetidin-1-yl)propan-1-one” is represented by the formula C6H10N4O . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Oxazolidinones in Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show bacteriostatic activity against significant pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has been highlighted for its oral bioavailability, favorable pharmacokinetics, and toxicity profiles, showing promise against gram-positive pathogens in both experimental models and clinical trials (Diekema & Jones, 2000).

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively studied for their broad range of biological activities. They are crucial in developing new drugs due to their structural versatility. Recent patents have explored their potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications. The ongoing research aims to find more efficient triazole preparations considering green chemistry and addressing new diseases (Ferreira et al., 2013).

Azole Antifungals: An Overview

Azole antifungals, including triazoles like fluconazole, itraconazole, voriconazole, and posaconazole, have been pivotal in treating fungal infections. These compounds' pharmacology, drug interactions, adverse events, and clinical applications are continuously evaluated to optimize their use in clinical settings, particularly for immunocompromised patients (Zonios & Bennett, 2008).

Synthesis and Application of Azole Derivatives

Research into the synthesis and application of azole derivatives , including oxazoles, thiazoles, and imidazoles, has expanded due to their significant impact in drug research. Metathesis reactions, among other synthetic methods, have been employed to access cyclic β-amino acids and other densely functionalized derivatives, showcasing their potential in creating novel molecular entities for various therapeutic applications (Kiss et al., 2018).

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-6(11)10-3-5(4-10)8-9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVGZUPYMNXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Azidoazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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